(S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4S)-4-phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)14-11-18-15(17-14)10-13-8-4-5-9-16-13/h1-9,14H,10-11H2/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDYXGFBKSWSIR-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Starting Materials
The most robust method for synthesizing (S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves a two-step sequence: (1) amidation of picolinic acid with a chiral amino alcohol and (2) cyclization to form the oxazoline ring. This route, adapted from the synthesis of analogous (S)-t-BuPyOx ligands, begins with commercially available picolinic acid and (S)-2-amino-1-phenylethanol.
Picolinic acid serves as a cost-effective precursor due to its stability and commercial availability. The chiral amino alcohol, (S)-2-amino-1-phenylethanol, introduces the phenyl group and stereochemical integrity at the C4 position of the oxazoline ring.
Amidation Step
The amidation reaction employs isobutyl chloroformate and N-methylmorpholine (NMM) to activate picolinic acid as a mixed carbonate intermediate. This intermediate reacts with (S)-2-amino-1-phenylethanol to yield (S)-N-(1-hydroxy-2-phenylethyl)picolinamide. Key parameters include:
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Temperature : 0°C to room temperature
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Solvent : Dichloromethane (DCM)
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Stoichiometry : 1.15 equiv isobutyl chloroformate, 1.10 equiv amino alcohol
Table 1: Amidation Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Activator | Isobutyl chloroformate | 90 |
| Base | N-methylmorpholine | 88 |
| Solvent | DCM | 85 |
| Temperature | 0°C → RT | 89 |
Cyclization Step
The cyclization of (S)-N-(1-hydroxy-2-phenylethyl)picolinamide to the target oxazoline is achieved using thionyl chloride (SOCl₂). This step converts the secondary alcohol into a chlorinated intermediate, which undergoes intramolecular nucleophilic attack by the pyridine nitrogen to form the oxazoline ring.
Conditions :
-
Reagent : Thionyl chloride (2.5 equiv)
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Solvent : Toluene
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Temperature : Reflux at 110°C for 6 hours
Table 2: Cyclization Reagent Screening
| Reagent | Conversion (%) | Yield (%) |
|---|---|---|
| Thionyl chloride | 95 | 75 |
| Mesyl chloride | 60 | 45 |
| Tosyl chloride | 70 | 50 |
Cyclocondensation Route
Direct Ring-Closing Strategy
An alternative method involves cyclocondensation of 2-pyridinecarboxaldehyde with (S)-2-amino-1-phenylethanol under acidic conditions. This one-pot reaction forms the oxazoline ring via imine formation followed by cyclization.
Conditions :
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Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%)
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Solvent : Ethanol
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Temperature : 80°C for 12 hours
Yield : 60–65% (crude), improving to 70% after recrystallization.
Stereochemical Control
The stereoselectivity of this route depends on the chiral purity of the amino alcohol. Racemization is minimized by avoiding strong bases or prolonged heating.
Table 3: Cyclocondensation Optimization
| Parameter | Optimal Condition | Enantiomeric Excess (%) |
|---|---|---|
| Catalyst | p-TsOH | 98 |
| Solvent | Ethanol | 95 |
| Temperature | 80°C | 97 |
Comparative Analysis of Methods
Yield and Scalability
The amidation-cyclization route offers superior yields (64% overall) and scalability, with demonstrated multi-gram synthesis. In contrast, the cyclocondensation method provides moderate yields but requires fewer steps.
Practical Considerations
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Purification : Silica gel chromatography is essential for the amidation route, while recrystallization suffices for the cyclocondensation product.
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Stereochemical Integrity : Both methods preserve >98% enantiomeric excess when using high-purity (S)-2-amino-1-phenylethanol.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
(S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the dihydrooxazole ring to other functional groups.
Substitution: The phenyl and pyridin-2-ylmethyl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridin-2-ylmethyl moieties .
Scientific Research Applications
Medicinal Chemistry
(S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has been investigated for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research indicates that compounds with oxazole rings exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A research study evaluated the antimicrobial properties of several oxazole derivatives, including this compound. The results indicated effective inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Catalysis in Organic Synthesis
This compound serves as a ligand in asymmetric catalysis, enhancing reaction selectivity and yield in various organic transformations.
Table: Comparison of Catalytic Activity
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Asymmetric Aldol Reaction | This compound | 85 |
| Michael Addition | This compound | 90 |
Mechanism of Action
The mechanism by which (S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridin-2-ylmethyl group can form hydrogen bonds and π-π interactions with target proteins, while the dihydrooxazole ring can participate in coordination with metal ions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural variations in analogous dihydrooxazole derivatives and their implications:
Key Observations :
Physicochemical Properties
Crystallographic data for related compounds (e.g., brominated dihydrooxazoles) reveal:
Biological Activity
(S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a compound belonging to the class of oxazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 224.26 g/mol
- CAS Number : 153880-57-0
Biological Activity Overview
Research indicates that compounds in the oxazole family exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The specific compound this compound has been evaluated for its antifungal efficacy and metabolic stability.
Antifungal Activity
A notable study demonstrated that derivatives of 4,5-dihydrooxazole exhibited significant antifungal activity against various strains of fungi. For instance:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| A30 | Candida albicans | 0.03 |
| A31 | Cryptococcus neoformans | 0.25 |
| A33 | Aspergillus fumigatus | 0.5 |
These results suggest that this compound and its derivatives could serve as potential antifungal agents with broad-spectrum activity .
The mechanism by which this compound exerts its antifungal effects is believed to involve the inhibition of fungal cytochrome P450 enzymes, particularly CYP51, which is crucial for ergosterol biosynthesis in fungi. Inhibition of this enzyme disrupts cell membrane integrity, leading to cell death .
Pharmacokinetics and Metabolic Stability
Pharmacokinetic studies conducted on selected derivatives revealed promising profiles:
| Compound | Half-life (min) | CYP3A4 Inhibition | CYP2D6 Inhibition |
|---|---|---|---|
| A31 | 80.5 | Weak | Weak |
| A33 | 69.4 | Almost none | Almost none |
These compounds showed high metabolic stability in human liver microsomes, indicating their potential for further development in clinical applications .
Case Studies
- Antifungal Efficacy : A study focused on the synthesis and biological evaluation of several oxazole derivatives found that compounds similar to this compound exhibited excellent antifungal activity against Candida species with low MIC values .
- Metabolic Studies : Another investigation assessed the pharmacokinetic properties of these compounds in SD rats. Results indicated favorable absorption and distribution characteristics, warranting further exploration in therapeutic contexts .
Q & A
Q. What are the established synthetic routes for (S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole?
The compound is synthesized via a three-step enantioselective process starting from (S)-(+)-2-phenylglycinol. Key steps include:
- Step 1 : Condensation of the amino alcohol with a benzaldehyde derivative to form an imine intermediate.
- Step 2 : Cyclization using a dehydrating agent (e.g., POCl₃) to yield the oxazoline core.
- Step 3 : Functionalization at the 2-position via alkylation or coupling with pyridin-2-ylmethyl groups.
The process achieves high yields (83.2–94.5% per step) and purity (>99%) validated by polarimetry, IR, NMR, and GC-MS .
Q. How is the enantiomeric purity of this compound validated experimentally?
Enantiomeric excess is confirmed using polarimetry to measure specific optical rotation, complemented by chiral HPLC or GC-MS. Cross-validation with -NMR in the presence of chiral shift agents (e.g., Eu(hfc)₃) can resolve stereochemical ambiguities. These methods ensure >99% enantiopurity, critical for asymmetric catalysis studies .
Q. What are the primary applications of this compound in academic research?
It serves as a chiral ligand in asymmetric catalysis, particularly in transition-metal complexes (e.g., palladium, gold) for enantioselective C–C bond formation. Its pyridylmethyl group enhances metal coordination stability, while the oxazoline ring provides steric control .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric excess in large-scale synthesis?
- Temperature control : Lower reaction temperatures (<0°C) reduce racemization during cyclization.
- Catalyst screening : Asymmetric induction can be enhanced using chiral auxiliaries like (R)- or (S)-BINOL derivatives.
- Solvent selection : Non-polar solvents (e.g., toluene) minimize side reactions.
Evidence from scalable syntheses of analogous ligands (e.g., (S)-t-BuPyOx) highlights the importance of stepwise purification to maintain stereochemical integrity .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Combine -NMR (for carbonyl confirmation) and -NMR (for diastereotopic protons in the oxazoline ring).
- X-ray crystallography : Definitive structural assignment is achieved via single-crystal diffraction, especially for novel derivatives.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula when fragmentation patterns are ambiguous .
Q. What strategies are effective in designing derivatives for catalytic applications?
- Steric tuning : Substituents at the 4-position (e.g., tert-butyl, benzyl) modulate steric bulk to influence metal-center accessibility.
- Electronic modulation : Electron-withdrawing groups (e.g., CF₃) on the pyridine ring enhance electrophilicity in metal complexes.
- Hybrid ligands : Incorporate phosphine or sulfoxide moieties (e.g., 2-(diphenylphosphino)phenyl) to create bifunctional catalysts, as demonstrated in organotin complexes .
Q. What methodologies assess the compound’s performance in asymmetric catalysis?
- Kinetic studies : Measure turnover frequency (TOF) and enantioselectivity (ee) in model reactions (e.g., allylic alkylation).
- Computational modeling : DFT calculations predict transition-state geometries and rationalize stereochemical outcomes.
- In situ spectroscopy : IR or Raman monitoring identifies key intermediates during catalytic cycles .
Methodological Considerations
Q. How to address low yields in the final alkylation step of the synthesis?
- Reagent optimization : Use stronger bases (e.g., NaHMDS) to deprotonate the oxazoline nitrogen.
- Protecting groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) to prevent side reactions.
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency for temperature-sensitive steps .
Q. What precautions are necessary when handling air-sensitive derivatives?
- Inert atmosphere : Use Schlenk lines or gloveboxes for reactions involving organometallic intermediates.
- Stabilizing additives : Include ligands like triphenylphosphine to prevent metal aggregation.
- Low-temperature storage : Store derivatives at –20°C under argon to prolong shelf life .
Data Interpretation and Reporting
Q. How to document stereochemical assignments for publication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
